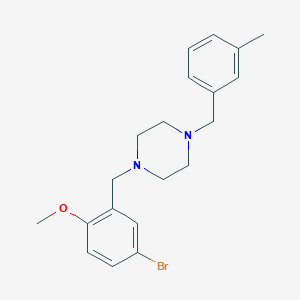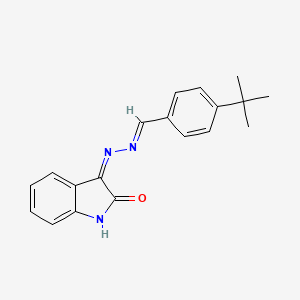
ethyl 1-(3-cyclohexen-1-ylcarbonyl)-4-(4-methoxybenzyl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(3-cyclohexen-1-ylcarbonyl)-4-(4-methoxybenzyl)-4-piperidinecarboxylate, also known as CX614, is a compound that has been extensively studied for its potential in improving cognitive function and treating neurological disorders.
作用機序
Ethyl 1-(3-cyclohexen-1-ylcarbonyl)-4-(4-methoxybenzyl)-4-piperidinecarboxylate works by enhancing the activity of AMPA receptors in the brain. AMPA receptors are responsible for mediating fast excitatory neurotransmission, and their activation is critical for synaptic plasticity and learning and memory processes. ethyl 1-(3-cyclohexen-1-ylcarbonyl)-4-(4-methoxybenzyl)-4-piperidinecarboxylate increases the number of functional AMPA receptors on the cell surface, leading to enhanced synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function, ethyl 1-(3-cyclohexen-1-ylcarbonyl)-4-(4-methoxybenzyl)-4-piperidinecarboxylate has been shown to have neuroprotective properties. It reduces the damage caused by excitotoxicity, which is a process that can lead to neuronal death in conditions such as stroke and traumatic brain injury. ethyl 1-(3-cyclohexen-1-ylcarbonyl)-4-(4-methoxybenzyl)-4-piperidinecarboxylate also has anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of ethyl 1-(3-cyclohexen-1-ylcarbonyl)-4-(4-methoxybenzyl)-4-piperidinecarboxylate is its specificity for AMPA receptors, which allows for targeted modulation of synaptic transmission. However, its effects on other neurotransmitter systems and potential off-target effects should be carefully considered. Additionally, ethyl 1-(3-cyclohexen-1-ylcarbonyl)-4-(4-methoxybenzyl)-4-piperidinecarboxylate has limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
Future research on ethyl 1-(3-cyclohexen-1-ylcarbonyl)-4-(4-methoxybenzyl)-4-piperidinecarboxylate could focus on its potential in treating specific neurological disorders, such as Alzheimer's disease or traumatic brain injury. It could also explore the potential for ethyl 1-(3-cyclohexen-1-ylcarbonyl)-4-(4-methoxybenzyl)-4-piperidinecarboxylate to enhance cognitive function in healthy individuals, particularly in older adults. Further studies could also investigate the optimal dosing and administration methods for ethyl 1-(3-cyclohexen-1-ylcarbonyl)-4-(4-methoxybenzyl)-4-piperidinecarboxylate, as well as potential combination therapies with other drugs.
合成法
Ethyl 1-(3-cyclohexen-1-ylcarbonyl)-4-(4-methoxybenzyl)-4-piperidinecarboxylate is synthesized through a multi-step process involving the reaction of cyclohexanone with ethyl acetoacetate, followed by the addition of piperidine and 4-methoxybenzyl chloride. The resulting compound is then treated with oxalyl chloride and triethylamine to form the final product.
科学的研究の応用
Ethyl 1-(3-cyclohexen-1-ylcarbonyl)-4-(4-methoxybenzyl)-4-piperidinecarboxylate has been studied for its potential in treating a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been shown to improve cognitive function in healthy individuals, particularly in tasks involving memory and learning.
特性
IUPAC Name |
ethyl 1-(cyclohex-3-ene-1-carbonyl)-4-[(4-methoxyphenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO4/c1-3-28-22(26)23(17-18-9-11-20(27-2)12-10-18)13-15-24(16-14-23)21(25)19-7-5-4-6-8-19/h4-5,9-12,19H,3,6-8,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAMNSOIUKFTPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2CCC=CC2)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(cyclohex-3-ene-1-carbonyl)-4-[(4-methoxyphenyl)methyl]piperidine-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-[1,5-naphthalenediylbis(nitrilomethylylidene)]bis(4-bromo-6-tert-butylphenol)](/img/structure/B6121098.png)

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)benzamide](/img/structure/B6121108.png)
![4-{[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-2,6-dimethylphenol](/img/structure/B6121116.png)


![N-[1-(hydroxymethyl)-2-methylpropyl]-5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6121129.png)

![2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide](/img/structure/B6121151.png)
![4-[5-chloro-4-(4-chloro-2,6-dimethylphenoxy)-3,6-difluoro-2-pyridinyl]morpholine](/img/structure/B6121153.png)

![1-(1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)ethanone](/img/structure/B6121178.png)

![4-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-ethyl-2-piperazinone](/img/structure/B6121186.png)